molecular formula C16H28O B13927704 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone CAS No. 54869-06-6

6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone

Cat. No.: B13927704
CAS No.: 54869-06-6
M. Wt: 236.39 g/mol
InChI Key: VKBXHFYLVWUIHC-UHFFFAOYSA-N
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Description

6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative followed by selective alkylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The alkylation step may involve the use of tert-butyl chloride and a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient separation techniques such as distillation or chromatography are common practices to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like tert-butyl chloride (for alkylation) and strong bases such as sodium hydride (NaH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone: The parent compound.

    6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenol: A hydroxylated derivative.

    6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenamine: An amine derivative.

Uniqueness

This compound is unique due to its specific substitution pattern and partially hydrogenated naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

54869-06-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

6-tert-butyl-2,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one

InChI

InChI=1S/C16H28O/c1-11-6-7-13-10-12(15(2,3)4)8-9-16(13,5)14(11)17/h11-13H,6-10H2,1-5H3

InChI Key

VKBXHFYLVWUIHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC(CCC2(C1=O)C)C(C)(C)C

Origin of Product

United States

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